Tenovin-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

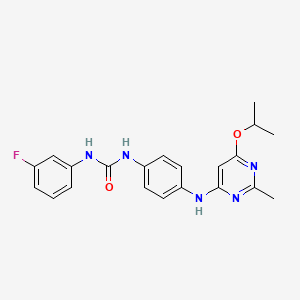

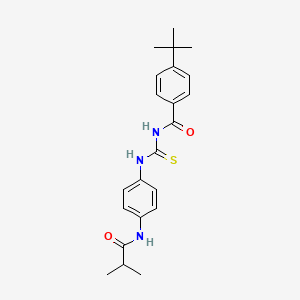

Tenovin-2 is a chemical compound with the CAS Number: 666211-30-9 . It has a molecular weight of 397.54 and its IUPAC name is N-[4-({[(4-tert-butylbenzoyl)amino]carbothioyl}amino)phenyl]-2-methylpropanamide .

Molecular Structure Analysis

The molecular formula of Tenovin-2 is C22H27N3O2S . The InChI code for Tenovin-2 is 1S/C22H27N3O2S/c1-14(2)19(26)23-17-10-12-18(13-11-17)24-21(28)25-20(27)15-6-8-16(9-7-15)22(3,4)5/h6-14H,1-5H3,(H,23,26)(H2,24,25,27,28) .

Physical And Chemical Properties Analysis

Tenovin-2 is a pale-yellow to yellow-brown solid . More detailed physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the available resources.

Scientific Research Applications

- p53-Independent p21 Induction : Interestingly, tenovin-D3 (an analogue of Tenovin-2) promotes expression of the cell-cycle regulator p21 WAF1/CIP1 (CDKN1A) in a p53-independent manner .

- Leukemic Stem Cells : In a murine model of chronic myelogenous leukemia, tenovin-6 eliminates leukemic stem cells .

- Improved Selectivity : Researchers have developed a sub-micromolar inhibitor with increased selectivity for SIRT2 over SIRT1 compared to tenovin-6 .

- Enhanced Cytotoxicity : Combining Tenovin-6 with chloroquine increases cytotoxic effects by inducing LC3B-II accumulation, apoptosis, and G1 cell-cycle arrest .

- Similarities : It shares the ability to increase p21 mRNA and protein levels with HDAC inhibitors currently in clinical use .

Sirtuin Inhibition

Cancer Treatment

SIRT2 Selectivity

Autophagy and Cytotoxicity

Epigenetic Research

Drug Development

Mechanism of Action

Target of Action

Tenovin-2 primarily targets the sirtuin family of proteins, specifically SirT1 and SirT2 . Sirtuins are a family of proteins that function as nicotinamide adenine dinucleotide (NAD+)-dependent histone deacetylase enzymes . They play crucial roles in many signaling pathways and are regarded as potential therapeutic targets in several pathological conditions, such as cancer, metabolic disorders, and also cardiovascular and neurodegenerative diseases .

Mode of Action

Tenovin-2 interacts with its targets, SirT1 and SirT2, by inhibiting their protein-deacetylating activities . This interaction results in changes at the molecular level, affecting the function of these sirtuins and their role in various biological processes .

Biochemical Pathways

The inhibition of SirT1 and SirT2 by Tenovin-2 affects various biochemical pathways. Sirtuins exert regulatory effects on critical biological processes such as gene silencing, DNA repair, chromosomal stability, and longevity . By inhibiting SirT1 and SirT2, Tenovin-2 potentially impacts these processes, leading to downstream effects that can influence cell function and health .

Result of Action

The molecular and cellular effects of Tenovin-2’s action involve changes in gene expression and cell function. For instance, Tenovin-2 has been shown to induce apoptosis in certain cell types . Additionally, it promotes the expression of the cell-cycle regulator p21 (CDKN1A) in a p53-independent manner .

Action Environment

The action, efficacy, and stability of Tenovin-2 can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the individual, and specific cellular environments. Understanding these factors can help optimize the use of Tenovin-2 and enhance its therapeutic potential .

Safety and Hazards

The safety data sheet for Tenovin-2 indicates that it is classified as Acute toxicity, oral (Category 4, H302) and Skin corrosion/irritation (Category 2, H315) . In case of exposure, it is recommended to wash the skin with copious amounts of soap and water, flush the eyes with water, and move the victim to fresh air .

properties

IUPAC Name |

4-tert-butyl-N-[[4-(2-methylpropanoylamino)phenyl]carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2S/c1-14(2)19(26)23-17-10-12-18(13-11-17)24-21(28)25-20(27)15-6-8-16(9-7-15)22(3,4)5/h6-14H,1-5H3,(H,23,26)(H2,24,25,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWAJDBGZFTAQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tenovin-2 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2514356.png)

![(2-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2514358.png)

![1-Benzofuran-2-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2514359.png)

![3-(4-Methylphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene hydrochloride](/img/no-structure.png)

![[[4-(Difluoromethoxy)benzoyl]amino] 4-(diethylsulfamoyl)benzoate](/img/structure/B2514361.png)

![N-(1,3-benzothiazol-2-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2514363.png)

![N-(1-cyanocyclohexyl)-2-{4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-N-methylacetamide](/img/structure/B2514369.png)

![(5-Methyl-1-phenylpyrazol-4-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2514370.png)

![(3As,5S,6aS)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2514372.png)

![3-(3-Chlorophenyl)-5-[1-(4-isobutylphenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B2514373.png)